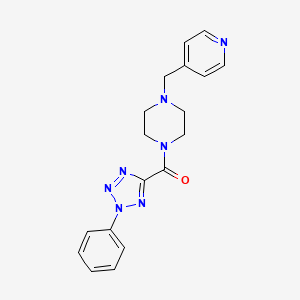

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-phenyltetrazol-5-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c26-18(17-20-22-25(21-17)16-4-2-1-3-5-16)24-12-10-23(11-13-24)14-15-6-8-19-9-7-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQMDQOEPCJUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone , with CAS number 1396816-16-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 349.4 g/mol . Its structure features a tetrazole ring, which is known for its diverse biological activities, and a piperazine moiety that contributes to its pharmacological profile .

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds often exhibit antimicrobial properties. For instance, the related compound Tedizolid , which shares structural similarities, has demonstrated significant antibacterial activity against Gram-positive bacteria . The tetrazole ring's electron-withdrawing nature may enhance the compound's ability to disrupt bacterial cell wall synthesis.

The precise mechanisms through which (2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit Na+/K(+)-ATPase activity, leading to altered ion homeostasis in cancer cells .

In Vitro Studies

In vitro experiments have been conducted to assess the growth inhibitory effects of related tetrazole derivatives on various cancer cell lines. For example, studies have reported IC50 values indicating effective concentrations required to inhibit cell proliferation significantly. These studies often highlight structure-activity relationships (SAR) that inform modifications to enhance efficacy .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Motifs

Table 1: Key Structural Differences Among Analogs

Key Observations:

- Piperazine vs. This may enhance interactions with charged or polar receptor sites .

- Pyridinylmethyl vs. Sulfonyl/Allyl: The pyridinylmethyl group in the target compound introduces aromaticity and moderate lipophilicity, contrasting with the electron-withdrawing sulfonyl groups in or the reactive allyl group in . These differences influence solubility and metabolic stability .

Stability and Degradation Pathways

Key Degradation Risks for Piperazine-Tetrazole Compounds:

Basic Conditions: Cleavage of the methanone bridge or piperazine ring opening (observed in Teneligliptin degradation).

Thermal Stress: Potential decomposition of the tetrazole ring into amines or nitriles.

Oxidative Stress: Pyridinylmethyl groups may form N-oxides, altering bioavailability .

Q & A

Q. What are the established synthetic routes for synthesizing (2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling a tetrazole derivative (e.g., 2-phenyl-2H-tetrazol-5-carboxylic acid) with a substituted piperazine (e.g., 4-(pyridin-4-ylmethyl)piperazine) via nucleophilic acyl substitution. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/DMAP) to form an acyl chloride or active ester intermediate.

- Coupling under inert conditions (e.g., anhydrous DMF, nitrogen atmosphere) to minimize hydrolysis.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the methanone product.

Critical factors affecting yield: stoichiometric ratio of reactants (1:1.2 for acyl chloride:amine), temperature control (0–5°C during activation, room temperature for coupling), and moisture exclusion .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., pyridine protons at δ 8.5–8.7 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and tetrazole ring vibrations at ~1450 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₂H₂₂N₈O: 446.19) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., tetrazole-piperazine dihedral angle ~75–85°) .

Advanced Questions

Q. How can researchers optimize reaction conditions to reduce side-product formation during synthesis?

Methodological Answer:

- Controlled Chlorination : Use POCl₃ or SOCl₂ in dry toluene at 60–70°C to minimize over-chlorination, as seen in analogous tetrazole acylation reactions .

- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for Ullmann-type couplings to enhance regioselectivity and reduce byproducts like N-alkylated piperazines .

- Real-Time Monitoring : Use TLC or inline FTIR to track reaction progress and terminate before side reactions (e.g., hydrolysis of the methanone group) dominate .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase target IC₅₀) with cellular viability tests (MTT assay) to distinguish direct target engagement from off-target effects .

- Purity Validation : Quantify impurities (>98% purity via HPLC; C18 column, acetonitrile/water gradient) to rule out confounding bioactivity from degradation products .

- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., replacing pyridine with phenyl) to identify critical pharmacophores, as demonstrated in pyrazole-based SAR studies .

Q. How does the substitution pattern on the tetrazole and piperazine rings influence binding affinity to biological targets?

Methodological Answer:

- Piperazine Substitution : Introducing pyridinylmethyl groups (vs. benzyl) enhances water solubility and hydrogen bonding with residues in kinase ATP-binding pockets (e.g., JAK2 inhibition) .

- Tetrazole Electronics : Electron-withdrawing groups (e.g., nitro) on the tetrazole ring increase π-stacking with aromatic residues (e.g., in PDE inhibitors), while electron-donating groups (e.g., methyl) improve metabolic stability .

Q. What computational methods are recommended for predicting metabolic stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile sites (e.g., methanone C=O) to predict oxidation susceptibility .

- Molecular Dynamics (MD) Simulations : Model interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots (e.g., pyridine N-oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.